molecular formula C12H16N6 B1389436 3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1204296-86-5

3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1389436
CAS No.: 1204296-86-5
M. Wt: 244.3 g/mol
InChI Key: ZFBFGOBNSQJGJQ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C₁₂H₁₆N₆ and a molecular weight of 244.3 g/mol2{Synthesis, biological evaluation, and molecular docking of ((4-([1,2,4 ...](https://journals.sagepub.com/doi/pdf/10.1177/1747519820911278)[{{{CITATION{{{_3{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting with the formation of the triazolopyridazine core[_{{{CITATION{{{2{Synthesis, biological evaluation, and molecular docking of ((4-([1,2,4 ...](https://journals.sagepub.com/doi/pdf/10.1177/1747519820911278). One common synthetic route includes the cyclization of a suitable precursor containing the piperazine and cyclopropyl groups under specific reaction conditions, such as heating in the presence of a catalyst[{{{CITATION{{{_2{Synthesis, biological evaluation, and molecular docking of ((4-(1,2,4 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis, biological evaluation, and molecular docking of ((4-(1,2,4 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antitumor properties[_{{{CITATION{{{_2{Synthesis, biological evaluation, and molecular docking of ((4-(1,2,4 .... It can be used in biological studies to investigate its effects on various cellular processes and pathways.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 6-(3-Methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine

  • 3-Cyclopropyl-6-(1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness: 3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine stands out due to its specific structural features, such as the presence of the cyclopropyl group and the piperazine moiety. These features contribute to its unique reactivity and biological activity compared to similar compounds.

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Properties

IUPAC Name

3-cyclopropyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6/c1-2-9(1)12-15-14-10-3-4-11(16-18(10)12)17-7-5-13-6-8-17/h3-4,9,13H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBFGOBNSQJGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
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3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
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3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
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3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
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3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine

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